molecular formula C23H18BrN3O3S B5184333 3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

Cat. No.: B5184333
M. Wt: 496.4 g/mol
InChI Key: DSRRQWDXCPIICK-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C22H17BrN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the condensation of 2-aminophenol with benzoic acid derivatives under acidic conditions. The subsequent bromination and ethoxylation steps introduce the bromine and ethoxy groups, respectively. The final step involves the formation of the carbamothioyl linkage through a reaction with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The bromine and ethoxy groups can influence the compound’s binding affinity and specificity, while the carbamothioyl linkage may play a role in its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
  • 4-bromo-3-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

Uniqueness

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzoxazole core, in particular, is a key feature that differentiates it from other similar compounds.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c1-2-29-19-10-8-15(12-17(19)24)21(28)27-23(31)25-16-9-11-20-18(13-16)26-22(30-20)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRQWDXCPIICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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